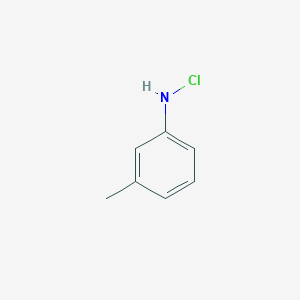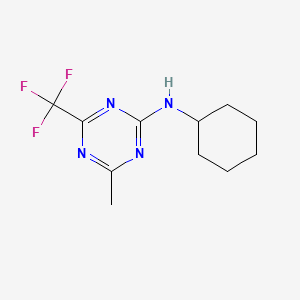![molecular formula C8H20Br2Sn2 B14619398 (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] CAS No. 59609-16-4](/img/structure/B14619398.png)
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] is a chemical compound that belongs to the organotin family Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a butane backbone with two bromo(dimethyl)stannane groups attached at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] typically involves the reaction of butane-1,4-diol with dimethyltin dichloride in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Catalyst: A base such as triethylamine
The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods
Industrial production of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as distillation and recrystallization to ensure high purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an organotin amine derivative.
Wissenschaftliche Forschungsanwendungen
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their function.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Butane-1,4-diyl)bis[chloro(dimethyl)stannane]
- (Butane-1,4-diyl)bis[iodo(dimethyl)stannane]
- (Butane-1,4-diyl)bis[fluoro(dimethyl)stannane]
Uniqueness
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] is unique due to its specific bromine substituents, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution reactions, allowing for a broader range of chemical modifications.
Eigenschaften
CAS-Nummer |
59609-16-4 |
|---|---|
Molekularformel |
C8H20Br2Sn2 |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
bromo-[4-[bromo(dimethyl)stannyl]butyl]-dimethylstannane |
InChI |
InChI=1S/C4H8.4CH3.2BrH.2Sn/c1-3-4-2;;;;;;;;/h1-4H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
SJGPFEPIIAMMAR-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn](C)(CCCC[Sn](C)(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


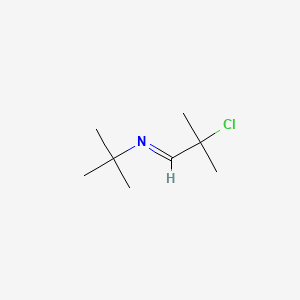
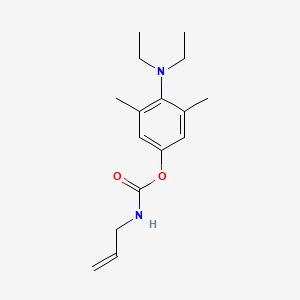

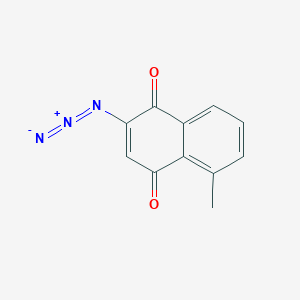
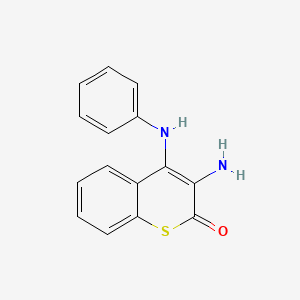

![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)


